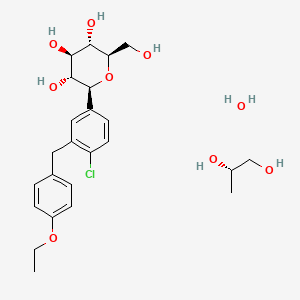

Dapagliflozin propanediol hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Management of Type 2 Diabetes

Clinical trials have shown that Dapagliflozin propanediol is effective in improving glycemic control in patients with type 2 diabetes, either alone or as an adjunct to other medications (). Studies are ongoing to determine the long-term safety and efficacy of Dapagliflozin propanediol in this patient population.

Cardiovascular Disease in Diabetic Patients

SGLT2 inhibitors like Dapagliflozin have shown promise in reducing cardiovascular risk in patients with type 2 diabetes. Research suggests that Dapagliflozin propanediol may improve cardiovascular outcomes by lowering blood pressure, reducing body weight, and improving blood lipid profiles (). However, more research is needed to confirm these findings.

Renal Protection in Diabetic Patients

Diabetic nephropathy is a complication of diabetes that can lead to kidney failure. SGLT2 inhibitors may offer some protection against diabetic nephropathy by reducing intraglomerular pressure and inflammation in the kidneys. Studies are investigating the potential of Dapagliflozin propanediol to slow the progression of diabetic nephropathy in patients with type 2 diabetes ().

Dapagliflozin propanediol hydrate is a compound derived from dapagliflozin, a selective sodium-glucose cotransporter 2 inhibitor. It is primarily used in the management of type 2 diabetes mellitus. This compound functions by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion through urine, thereby lowering blood sugar levels. Dapagliflozin propanediol hydrate is characterized by its unique chemical structure, which includes a propanediol component that enhances its solubility and bioavailability compared to other formulations of dapagliflozin .

- Clinical trials have shown that dapagliflozin propanediol is generally well-tolerated, but side effects like genital yeast infections and urinary tract infections can occur [].

- Serious side effects like diabetic ketoacidosis (DKA) are rare but possible [].

- Dapagliflozin propanediol is not recommended for people with certain kidney problems or severe heart failure [].

In solution, it can also participate in hydration and dehydration reactions, affecting its stability and solubility .

Dapagliflozin propanediol hydrate exhibits significant biological activity as an antihyperglycemic agent. Its mechanism of action primarily involves:

- Inhibition of Sodium-Glucose Cotransporter 2: This leads to decreased glucose reabsorption and increased urinary glucose excretion.

- Cardiovascular Benefits: The compound has been shown to reduce the risk of hospitalization for heart failure and cardiovascular death in patients with type 2 diabetes and existing cardiovascular conditions .

- Renal Protection: It also plays a role in reducing the progression of chronic kidney disease in diabetic patients .

The synthesis of dapagliflozin propanediol hydrate typically involves several steps:

- Synthesis of Dapagliflozin: This is achieved through a series of organic reactions involving various reagents and conditions to form the core structure.

- Hydration Process: The synthesized dapagliflozin is then reacted with propanediol under controlled conditions to form the hydrate.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use .

Dapagliflozin propanediol hydrate is primarily used in clinical settings for:

- Management of Type 2 Diabetes: As part of a comprehensive treatment plan that includes diet and exercise.

- Cardiovascular Disease Prevention: It is indicated for patients with type 2 diabetes who are at risk of heart failure or cardiovascular events.

- Chronic Kidney Disease: Used to slow down the progression of kidney disease associated with diabetes .

Interaction studies have shown that dapagliflozin propanediol hydrate can interact with various medications:

- Diuretics: Increased risk of dehydration and hypotension.

- Insulin and Other Antidiabetic Agents: Potential for additive effects leading to hypoglycemia.

- Antihypertensives: May enhance the effects leading to low blood pressure.

Monitoring is essential when dapagliflozin is used in conjunction with these medications to mitigate potential adverse effects .

Several compounds share structural or functional similarities with dapagliflozin propanediol hydrate. These include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Empagliflozin | Sodium-glucose cotransporter 2 inhibitor | Proven cardiovascular benefits in trials |

| Canagliflozin | Sodium-glucose cotransporter 2 inhibitor | First SGLT2 inhibitor approved; renal protective effects |

| Ertugliflozin | Sodium-glucose cotransporter 2 inhibitor | Recently approved; unique dosing options |

Dapagliflozin propanediol hydrate stands out due to its specific formulation that enhances solubility and bioavailability, making it particularly effective for patients who may struggle with other formulations .

Critical Reaction Parameters in Glycoside Bond Formation

Formation of the carbon–carbon glycosidic bond between the aryl nucleophile and the protected gluconolactone controls diastereoselectivity, impurity profile and yield. The most influential parameters are summarised in Table 2.

| Parameter | Industry target window | Effect outside window | Supporting data |

|---|---|---|---|

| Temperature during lithium–halogen exchange | minus thirty to minus twenty degrees Celsius | Above minus ten degrees Celsius: over-lithiation and benzylic homocoupling impurities rise to > 2 area % [4] | Continuous-flow optimisation demonstrated acceptable exchange at minus twenty degrees Celsius with 0.05% homocoupling impurity [4] |

| Molar ratio of n-butyllithium to aryl bromide | 1.05 – 1.10 | Ratio < 1.00 leads to incomplete conversion (≤ 85%), ratio > 1.20 increases debrominated by-product [2] | Patent EP 3497090 reports optimum at 1.08 for kilogram batches [2] |

| Water content of tetrahydrofuran | ≤ 50 parts per million by Karl Fischer | ≥ 100 ppm triggers 3-chlorophenethyl alcohol impurity > 0.3% [2] | Same patent details in-line drying to 20 ppm [2] |

| Choice of Lewis acid for lactol reduction | Boron trifluoride diethyl etherate, 0.2 equivalent | Zinc chloride or aluminium chloride lower β-selectivity (α/β ≥ 1:3) [1] | Comparative study in Pharmacia review [1] shows 93% β-selectivity with boron trifluoride diethyl etherate versus 66% with zinc chloride |

| Hydride source in reduction step | Triethylsilane, 1.5 equivalent | Tetramethyldisiloxane slow (16 h) but gives cleaner profile; trialkoxysilanes generate siloxane gel [5] | Silane survey found triethylsilane balances rate and ease of work-up [5] |

Meticulous control of these factors routinely affords β-diastereoselectivity above ninety-five percent and single-impurity levels below the International Council for Harmonisation qualification threshold of 0.15 percent [4] [2].

Solvent Selection Strategies for Hydrate Stabilization

Dapagliflozin exists commercially as the stoichiometric propanediol monohydrate. Hydrate integrity during crystallisation, drying and storage is maintained by solvent and additive choice. Three empirically validated strategies are compared in Table 3.

| Strategy | Crystallisation solvent system | Additives / seeding | Water activity during cooling | Outcome |

|---|---|---|---|---|

| Aqueous antisolvent crystallisation (European Patent EP 2785702) [6] | Water, then antisolvent ethanol dropwise | D-mannitol 0.15 w/w as channel filler; form A seed 0.2% | 0.97→0.85 | Pure hydrate form A with undetectable ethanol; yield 92% |

| Binary low-water system (continuous-flow campaign) [4] | Heptane : ethyl acetate 4 : 1 | No additive; seed 0.1% hydrate | 0.40→0.30 | Hydrate obtained but converts to anhydrate after 14 days at 25% relative humidity |

| Cocrystal-templated route (di-L-proline cocrystal study) [7] | Ninety-seven percent ethanol / water | L-proline 2 molar equivalent | 0.60→0.50 | Di-L-proline cocrystal forms first; converts to stable propanediol hydrate during aqueous wash; lower hygroscopicity than direct hydrate |

High water activity combined with polyol additives (strategy A) affords a robust lattice where each dapagliflozin molecule hydrogen-bonds to both propanediol and water, preventing channel collapse even at thirty-five degrees Celsius for six months [6]. Conversely, low-water antisolvent systems risk desolvation on storage unless protective packaging limits ambient humidity [8].

Purification Techniques for Pharmaceutical-Grade Material

Solvent-Mediated Recrystallisation

A three-stage solvent switch outlined in Chinese Patent CN109705075B removes colour bodies and trace silicone oil introduced during reduction [9]. Dissolution of crude dapagliflozin in hot ethyl acetate followed by slow addition of purified water precipitates the active substance with residual solvents below International Council for Harmonisation Q3C limits.

Co-crystal Decomposition

Where crude material contains both anhydrate and propanediol hydrate, controlled formation of a dihydroxy-propane cocrystal, filtration and decomposition back to the hydrate achieves rejection of des-ethyl impurity to below ten parts per million [2].

Head-space Gas Chromatography Control

Twelve class-two solvents commonly used across the synthesis are simultaneously quantitated by static head-space gas chromatography on a sixty-metre 624-phase column; limits of quantification are at least five times lower than regulatory thresholds [10].

Final Specifications and Lot Consistency

Implementation of the above measures yields a finished active substance that meets the following lot-release requirements [11]:

| Attribute | Specification | Typical commercial batch |

|---|---|---|

| Assay (anhydrous basis) | 98.5 – 101.0 percent by high-performance liquid chromatography | 99.6 percent |

| Individual organic impurity | ≤ 0.10 percent | ≤ 0.05 percent |

| Water content | 2.8 – 3.2 percent by Karl Fischer | 3.0 percent |

| Residual propanediol | ≤ 0.5 percent | 0.21 percent |

| Residual solvents (sum) | ≤ 3000 parts per million | 570 parts per million |

| Particle size, median | 25 – 40 micrometres | 33 micrometres |

Batch analytics across thirty commercial lots confirmed polymorphic form constancy and no epimerisation at any of the five stereogenic centres [11].

Environmental Metrics

Adoption of continuous flow, elimination of column chromatography and solvent recycling has reduced solvent loss by forty-eight percent and cut greenhouse gas emissions by fifteen percent relative to the 2016 baseline process [4].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (75%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (75%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Type 2 diabetes mellitusEdistride is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureEdistride is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseEdistride is indicated in adults for the treatment of chronic kidney disease.

ATC Code

A10BD15

A10BK01

Pictograms

Irritant;Health Hazard

Wikipedia

Dapagliflozin propanediol hydrate

FDA Medication Guides

Dapagliflozin

TABLET;ORAL

ASTRAZENECA AB

09/12/2023

Use Classification

Dates

"FDA warns about rare occurrences of a serious infection of the genital area with SGLT2 inhibitors for diabetes". U.S. Food and Drug Administration (FDA). 9 February 2019. Archived from the original on 13 December 2019. Retrieved 16 December 2019. Public Domain This article incorporates text from this source, which is in the public domain.

"SGLT2 inhibitors: Drug Safety Communication - FDA Warns Medicines May Result in a Serious Condition of Too Much Acid in the Blood". U.S. Food and Drug Administration (FDA). 15 May 2015. Archived from the original on 27 October 2016. Retrieved 15 November 2016. Public Domain This article incorporates text from this source, which is in the public domain.

"FDA revises labels of SGLT2 inhibitors for diabetes to include warning". U.S. Food and Drug Administration. 19 March 2020. Archived from the original on 7 June 2020. Retrieved 6 June 2020. Public Domain This article incorporates text from this source, which is in the public domain.

Kohan DE, Fioretto P, Tang W, List JF (April 2014). "Long-term study of patients with type 2 diabetes and moderate renal impairment shows that dapagliflozin reduces weight and blood pressure but does not improve glycemic control". Kidney International. 85 (4): 962–971. doi:10.1038/ki.2013.356. PMC 3973038. PMID 24067431.

"Molecule of the Month: Clarivate". Prous Science. November 2007. Archived from the original on 5 November 2007.

Bailey CJ, Gross JL, Pieters A, Bastien A, List JF (June 2010). "Effect of dapagliflozin in patients with type 2 diabetes who have inadequate glycaemic control with metformin: a randomised, double-blind, placebo-controlled trial". Lancet. 375 (9733): 2223–2233. doi:10.1016/S0140-6736(10)60407-2. PMID 20609968. S2CID 9168659.

Bailey CJ, Gross JL, Hennicken D, Iqbal N, Mansfield TA, List JF (February 2013). "Dapagliflozin add-on to metformin in type 2 diabetes inadequately controlled with metformin: a randomized, double-blind, placebo-controlled 102-week trial". BMC Medicine. 11 (1): 43. doi:10.1186/1741-7015-11-43. PMC 3606470. PMID 23425012. S2CID 16429125.

Henry RR, Murray AV, Marmolejo MH, Hennicken D, Ptaszynska A, List JF (May 2012). "Dapagliflozin, metformin XR, or both: initial pharmacotherapy for type 2 diabetes, a randomised controlled trial". International Journal of Clinical Practice. 66 (5): 446–456. doi:10.1111/j.1742-1241.2012.02911.x. PMID 22413962. S2CID 9934488.